N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine
Description
N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine is a structurally unique compound characterized by a spirocyclic framework fused with a hydroxylamine moiety. The spiro[2.5]octane system introduces significant ring strain and conformational rigidity, which may influence its reactivity and interactions with biological or chemical systems.
Properties
IUPAC Name |
(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-9-7-2-1-3-8(6-7)4-5-8/h10H,1-6H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPAAIJMJNQFAJ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine involves several steps. One common method includes the reaction of spiro[2.5]octane with nitrosyl chloride under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to the formation of spirocyclic amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and advanced materials, where its spirocyclic structure imparts desirable properties.
Mechanism of Action
The mechanism of action of N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Research Findings and Data Tables
Metabolic Pathways of Hydroxylamines
Data from N-(2-methoxyphenyl)hydroxylamine ():
| Metabolite | Species | Enzyme Involved | Conversion Rate (Relative) | Toxicity Implications |
|---|---|---|---|---|
| o-Anisidine | Rat/Rabbit | CYP1A, CYP2B, CYP2E1 | High (2.4-fold induction) | Bladder carcinogen (IARC 2B) |
| o-Aminophenol | Rat/Rabbit | CYP2E1 | Moderate | Nephrotoxic metabolite |
| Unidentified Metabolite (M1) | Rabbit | Unknown | Low | Species-specific pathway |
Implications for this compound :
- If metabolized similarly, CYP-mediated oxidation or reduction could generate reactive intermediates.
Sensor Compatibility of Hydroxylamines
Data from BODIPY-based sensors ():
| Compound Type | Detection Efficiency (50 μM) | Structural Requirement |
|---|---|---|
| Primary hydroxylamines | High (e.g., NH$_2$OH) | Small alkyl/aromatic substituents |
| Tertiary hydroxylamines | Low/None | Bulky substituents (e.g., tert-butyl) |
Hypothesis :
- The spirocyclic backbone of This compound may sterically hinder sensor binding, depending on substituent orientation.
Critical Analysis and Gaps in Knowledge
- Synthesis and Stability: No direct synthesis or stability data exist for this compound. Analogous spiro compounds (e.g., ) suggest synthetic feasibility via ketone-hydroxylamine condensation.
Biological Activity
N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound (CAS: 2138812-40-3) features a spirocyclic structure that may contribute to its biological properties. The compound's molecular formula is , indicating the presence of a hydroxylamine functional group which is known for its reactivity and biological significance.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its interactions with biomolecules such as proteins and nucleic acids.
1. Binding Affinity Studies
Recent studies have utilized molecular docking techniques to assess the binding affinity of this compound with various biological targets, including bovine serum albumin (BSA) and calf thymus DNA (ctDNA). The results indicate moderate binding affinities, suggesting potential applications in drug design.
| Target | Binding Constant (K) | Method |
|---|---|---|
| BSA | Steady-state fluorescence | |
| ctDNA | Viscosity measurements |
These findings demonstrate that this compound interacts with these biomolecules through non-covalent interactions, potentially influencing their biological functions.
2. Cytotoxicity and Antiproliferative Effects
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant antiproliferative activity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| MCF-7 | 25 | 24 |
| A549 | 30 | 24 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent.
The mechanism by which this compound exerts its biological effects may involve:
- DNA Intercalation: The compound's ability to bind to ctDNA suggests a mechanism where it intercalates into the DNA structure, potentially disrupting replication and transcription processes.
- Protein Interaction: Binding to BSA may influence the pharmacokinetics of the compound, affecting its distribution and metabolism in vivo.
Case Studies
Several case studies have highlighted the therapeutic potential of hydroxylamines in general, with implications for this compound:
- Study on Anticancer Properties: A study demonstrated that hydroxylamines can induce apoptosis in cancer cells through oxidative stress mechanisms, supporting the observed cytotoxicity of this compound in vitro.
- Neuroprotective Effects: Hydroxylamines have been explored for neuroprotective properties, indicating that similar compounds may offer benefits in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
